molecular formula C13H16N4O3S2 B2522661 2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole CAS No. 866150-37-0

2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole

Cat. No. B2522661
CAS RN: 866150-37-0
M. Wt: 340.42
InChI Key: SGTCBQAFBURWBH-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle . It also has a tert-butyl group, a phenylsulfonyl group, and two amide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is likely to add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide groups and the thiadiazole ring. Amides are generally quite stable but can be hydrolyzed under acidic or basic conditions . Thiadiazoles can participate in a variety of reactions, particularly at the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the tert-butyl group could make it quite hydrophobic, while the amide groups could allow for hydrogen bonding .

Scientific Research Applications

Asymmetric Synthesis of Amines

Background: Tert-butanesulfinamide is prepared using catalytic enantioselective methods from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of tert-butanesulfinamide with aldehydes and ketones yields tert-butanesulfinyl imines.

Applications:

Unique Reactivity Pattern

Background: The crowded tert-butyl group elicits a unique reactivity pattern.

Applications:

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended as a drug, the mechanism would depend on the specific biological target .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound would be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would likely be needed to evaluate its efficacy and safety .

properties

IUPAC Name

1-(benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-13(2,3)10-15-16-12(21-10)14-11(18)17-22(19,20)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCBQAFBURWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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